molecular formula C12H13ClN2 B12914945 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole CAS No. 61191-14-8

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole

Cat. No.: B12914945
CAS No.: 61191-14-8
M. Wt: 220.70 g/mol
InChI Key: NNGMQXITVRDQDI-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole (CAS 61191-14-8) is a high-purity synthetic intermediate and research chemical with the molecular formula C12H13ClN2 and a molecular weight of 220.70 g/mol . This hydrogenated pyridoindole derivative is a valuable scaffold in medicinal chemistry and neuroscience research, particularly for investigating potential neuroprotective agents . Studies on structurally related hydrogenated pyrido[4,3-b]indoles have shown that these compounds can modulate glutamate-dependent calcium ion uptake in synaptosomes from the cerebral cortex, indicating a potential mechanism for correcting calcium homeostasis disorders associated with neurodegenerative processes . This makes it a compound of interest for researchers exploring therapeutic interventions for conditions like Alzheimer's disease . The core pyrido[4,3-b]indole structure is known for a wide spectrum of biological activities, including central nervous system effects, and serves as a direct analogue of complex structures found in bioactive natural products . The chloro and methyl substituents on this fused heterocyclic system influence its physicochemical properties, such as lipophilicity (LogP 3.40) and solubility, which are critical parameters in drug discovery for optimizing membrane permeability, particularly for central nervous system targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61191-14-8

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H13ClN2/c1-7-6-10-11(12(13)14-7)8-4-2-3-5-9(8)15-10/h6,15H,2-5H2,1H3

InChI Key

NNGMQXITVRDQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Hydrazone Formation

  • The starting arylhydrazine hydrochloride (e.g., 2-chloro-3-methylphenylhydrazine hydrochloride) is reacted with 4-piperidone or its derivatives in ethanol under reflux.
  • The reaction proceeds with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium toward hydrazone formation.
  • The hydrazone intermediate typically precipitates out upon cooling and can be isolated by filtration and washing.

Fischer Indole Cyclization

  • The hydrazone is subjected to acid-catalyzed cyclization, often using hydrochloric acid or other strong acids in ethanol or similar solvents.
  • Heating at reflux or elevated temperatures (200–280 °C) in inert solvents like diphenyl ether can be employed to promote cyclization and ring closure.
  • This step forms the tetrahydro-γ-carboline core structure characteristic of the pyrido[4,3-b]indole scaffold.

Aromatization and Dehydrogenation (Optional)

  • To obtain the fully aromatic or partially saturated pyridoindole, catalytic dehydrogenation using palladium on carbon under hydrogen atmosphere or heating in diphenyl ether can be performed.
  • This step converts hexahydro or tetrahydro intermediates to the desired oxidation state, improving purity and stability.

Purification

  • The crude product is purified by recrystallization from solvents such as ethanol/water mixtures or by chromatographic techniques (e.g., alumina column chromatography).
  • Washing with solvents like acetone and ethyl ether helps remove impurities and residual reagents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Hydrazone formation Aryl hydrazine hydrochloride + 4-piperidone Ethanol Reflux, Dean-Stark 56–90 Water removal critical for equilibrium
Fischer indole cyclization Acid catalyst (HCl or p-TsOH) Ethanol or diphenyl ether Reflux or 200–280 °C Moderate to high Acid-catalyzed rearrangement and cyclization
Chlorination/methylation Chlorinating agents or methyl-substituted precursors Various Controlled heating Variable Selectivity important
Dehydrogenation Pd/C catalyst under H2 atmosphere Ethanol/water 70 °C, 24 h High Aromatization step
Purification Recrystallization, chromatography Ethanol/water, acetone, ether Ambient Ensures product purity

Research Findings and Optimization Notes

  • Electron-poor arylhydrazines may require more forcing conditions or catalysts such as trifluoroboron etherate complexes to achieve satisfactory yields in hydrazone formation and cyclization.
  • The position and nature of substituents on the aryl ring significantly influence the reaction efficiency and biological activity of the final compound.
  • The use of palladium on carbon for dehydrogenation is effective and allows for one-pot aromatization without isolating intermediates, streamlining the synthesis.
  • Careful control of reaction temperature and solvent choice is essential to avoid decomposition or side reactions, especially during high-temperature cyclization steps.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrido[4,3-b]indole core or related scaffolds. Key differences in substituents, ring saturation, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of Pyridoindole Derivatives

Compound Name Substituents/Modifications Biological Activity/Relevance Synthesis Key Steps References
1-Chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole Cl (C1), CH₃ (C3), tetrahydro ring Potential enzyme inhibition (inferred) Halogenation, hydrogenation
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) NH₂ (C3), CH₃ (C1) Mutagenic (activates CYP enzymes) Pyrolysis of tryptophan derivatives
9-Aryl-5H-pyrido[4,3-b]indole derivatives (7a-7u) Aryl groups at C9 Not specified (pharmacological leads) Cyclization with potassium tert-butoxide
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole Tetrahydro ring, different ring fusion Structural isomer (no bioactivity data) Hydrogenation of pyridoindole precursors
Trp-P-2 Acetate NH₂ (C3), CH₃ (C1), acetate salt Mutagenicity (direct-acting) Salt formation

Key Observations:

Substituent Effects: The chlorine atom in the target compound likely reduces mutagenicity compared to Trp-P-2, which has a highly reactive 3-amino group implicated in DNA adduct formation .

Ring Saturation :

  • The tetrahydro modification in the target compound and 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole reduces aromaticity, altering metabolic pathways and increasing stability .

Synthetic Flexibility :

  • Aryl or halogen substituents can be introduced at various positions using electrophilic substitution or transition-metal catalysis, as demonstrated in the synthesis of 9-aryl derivatives .

Research Findings and Implications

  • Mutagenicity: Trp-P-2 and its metabolites (e.g., 3-hydroxyamino derivatives) are potent mutagens due to CYP-mediated activation, forming DNA-reactive intermediates . In contrast, the chlorine substituent in the target compound may block metabolic activation, reducing toxicity .
  • Therapeutic Potential: Tetrahydro-pyridoindole derivatives are patented for use in corticoid and estrogen-related diseases, suggesting the target compound could serve as a lead for non-steroidal enzyme inhibitors .
  • Structural Isomerism : The pyrido[3,2-b]indole isomer () lacks the bioactivity data available for [4,3-b]-fused analogs, highlighting the importance of ring fusion orientation in drug design .

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